Tert-butylgermane

描述

属性

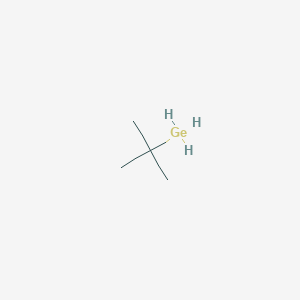

分子式 |

C4H12Ge |

|---|---|

分子量 |

132.77 g/mol |

IUPAC 名称 |

tert-butylgermane |

InChI |

InChI=1S/C4H12Ge/c1-4(2,3)5/h1-3,5H3 |

InChI 键 |

ZYTLADNCBYKKJS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)[GeH3] |

产品来源 |

United States |

准备方法

Reaction Mechanism and Optimization

The general reaction proceeds as:

$$ \text{GeCl}4 + 3 \, \text{t-BuMgX} \rightarrow \text{t-Bu}3\text{GeCl} + 3 \, \text{MgXCl} $$

Subsequent reduction of the intermediate tert-butylgermanium trichloride (t-BuGeCl₃) using lithium aluminum hydride (LiAlH₄) yields this compound:

$$ \text{t-BuGeCl}3 + 3 \, \text{LiAlH}4 \rightarrow \text{t-BuGeH}3 + 3 \, \text{LiAlCl}4 $$

Key Parameters :

Challenges and Solutions

- Moisture Sensitivity : Strict anhydrous conditions are critical to prevent hydrolysis.

- Byproduct Management : Magnesium salts are removed via filtration, and excess LiAlH₄ is quenched with ethyl acetate.

Reduction of Tert-Butylgermanium Trichloride

Direct reduction of tert-butylgermanium trichloride offers a streamlined pathway to this compound. This method avoids multi-step Grignard reactions and is ideal for large-scale production.

Experimental Protocol

- Synthesis of t-BuGeCl₃ : Reacting GeCl₄ with tert-butyl chloride (t-BuCl) in the presence of AlCl₃ as a catalyst.

- Reduction with LiAlH₄ :

$$ \text{t-BuGeCl}3 + 3 \, \text{LiAlH}4 \xrightarrow{\text{THF}} \text{t-BuGeH}3 + 3 \, \text{LiAlCl}4 $$

Optimized Conditions :

- Molar Ratio : 1:4 (t-BuGeCl₃ : LiAlH₄).

- Reaction Time : 12–24 hours under reflux.

- Purity : >97% after distillation (boiling point: 50°C at 122 mmHg).

Transalkylation Using Organoaluminum Reagents

Transalkylation with trimethylaluminum (AlMe₃) enables the substitution of methyl groups with tert-butyl ligands on germanium centers.

Methodology

$$ \text{GeCl}4 + 4 \, \text{Al(t-Bu)}3 \rightarrow \text{t-Bu}4\text{Ge} + 4 \, \text{AlCl}3 $$

Partial substitution followed by hydride reduction yields this compound:

$$ \text{t-Bu}3\text{GeCl} + \text{LiAlH}4 \rightarrow \text{t-Bu}3\text{GeH} + \text{LiAlCl}4 $$

Advantages :

- High selectivity for tertiary alkyl groups.

- Compatibility with continuous-flow reactors for industrial scaling.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Grignard Reagent | 75–80% | >98% | High | Moderate |

| Trichloride Reduction | 85–90% | >97% | Moderate | High |

| Transalkylation | 70–75% | 95–97% | Low | Industrial |

Key Insights :

- The trichloride reduction method offers the best balance of yield and scalability.

- Grignard synthesis is preferred for laboratory-scale purity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.73 g/mol | |

| Boiling Point | 50°C (122 mmHg) | |

| Density | 1.12 g/cm³ | |

| NMR (¹H) | δ 1.40 (s, 36H, CH₃) | |

| Thermal Stability | Decomposes >200°C |

Applications in Nanomaterials

This compound serves as a precursor for germanium nanowires (NWs) and nanorods (NRs) via CVD. Key studies include:

科学研究应用

Tert-butylgermane (TBG) is a germanium-containing compound with applications in synthesizing germanium nanomaterials and growing epitaxial layers .

Solution-based synthesis of germanium nanorods and nanowires:

- TBG can be used as a precursor for the synthesis of highly crystalline germanium nanorods (NRs) and nanowires (NWs) via solution-based methods at low temperatures .

- In one study, the Ga-assisted formation of Ge nanorods and nanowires in solution was demonstrated, and the catalytic activity of the Ga seeds was observed .

- Experiments at 170 °C for 18 hours showed that TBG is not completely decomposed .

- The aspect ratio of the Ge NRs can be calculated from the mean diameter and length values, with NRs reaching average lengths of up to ~1 µm and mean diameters between 100 and 210 nm for an initial ratio of 1:5 in the Ga:Ge precursor mixture in toluene .

- Higher temperatures tend to lead to thinner Ge NRs, likely due to the formation of a higher number of Ga nuclei in the early stages of decomposition and the subsequent formation of the Ga particles .

Growth of Epitaxial Ge1-xSnx Layers:

- TBG can be used in metal-organic chemical vapor deposition for the epitaxial growth of Ge1-xSnx layers .

Additional Information

相似化合物的比较

Comparison with Structurally Similar Compounds

Tetrabutylgermane

- Chemical Formula : C₁₆H₃₆Ge

- Molecular Weight : 301.10 g/mol .

- Structure : Features four butyl groups attached to a central germanium atom, lacking the Ge–H bonds present in TBG.

- Reactivity : Less reactive than TBG due to the absence of Ge–H bonds, making it more stable under ambient conditions.

- Applications : Primarily used as a stabilizer in polymer chemistry and as a reference compound in spectroscopic studies .

Key Differences from TBG:

Tert-Butyldimethylsilyl Glyoxylate

- Chemical Formula : C₁₂H₂₄O₃Si .

- Molecular Weight : 244.40 g/mol .

- Structure : Contains a silicon atom bonded to a tert-butyl group and a glyoxylate moiety.

- Reactivity : Exhibits silicon-centered reactivity, often used in conjugate additions and as a protecting group in organic synthesis .

Key Differences from TBG:

| Property | This compound | Tert-Butyldimethylsilyl Glyoxylate |

|---|---|---|

| Central Atom | Germanium | Silicon |

| Reactivity | Ge–H bond cleavage | Si–O bond activation |

| Applications | Nanomaterial growth | Organic synthesis |

Tert-Butyl Acetate

- Chemical Formula : C₆H₁₂O₂ .

- Molecular Weight : 116.16 g/mol .

- Structure : An ester with a tert-butyl group and acetate functionality.

- Reactivity : Undergoes hydrolysis and transesterification reactions, commonly used as a solvent or intermediate in pharmaceuticals .

Key Differences from TBG:

| Property | This compound | Tert-Butyl Acetate |

|---|---|---|

| Central Element | Germanium | Carbon (ester group) |

| Hazard Profile | Pyrophoric (Ge–H bonds) | Flammable liquid |

| Industrial Use | CVD processes | Solvent in coatings |

Thermal Behavior

Toxicity Data

- Tetrabutylgermane exhibits low acute toxicity but may cause respiratory irritation upon prolonged exposure .

常见问题

Basic Research Questions

Q. What established methods ensure reproducible synthesis of tert-butylgermane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves germane (GeH₄) reactions with tert-butyl halides or Grignard reagents under inert atmospheres. To ensure reproducibility:

- Use Schlenk-line techniques to exclude moisture/oxygen .

- Characterize purity via NMR (¹H, ¹³C, and ⁷³Ge) and GC-MS. For novel compounds, include elemental analysis and X-ray crystallography .

- Data Table :

| Method | Yield (%) | Purity (NMR) | Key Challenges |

|---|---|---|---|

| Grignard alkylation | 65–75 | ≥95% | Side reactions with solvents |

| Direct halogen exchange | 50–60 | 90–92% | Ge-Ge bond formation |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use gloveboxes or fume hoods due to pyrophoric tendencies .

- Conduct risk assessments for storage (e.g., argon-filled ampoules) and disposal (hydrolysis in controlled environments) .

- Monitor air quality for germane byproducts using FTIR spectroscopy .

Q. How can researchers systematically review existing literature on this compound’s applications?

- Methodological Answer :

- Define keywords: “this compound,” “organogermanium synthesis,” “reactivity,” and “spectroscopic characterization.”

- Use Boolean operators (e.g., “this compound AND thermal stability NOT industrial”) in databases like SciFinder or Web of Science .

- Prioritize peer-reviewed journals (e.g., Organometallics, Journal of Organometallic Chemistry) and validate citations for methodological rigor .

Advanced Research Questions

Q. How do contradictions in ⁷³Ge NMR chemical shifts for this compound inform structural validation?

- Methodological Answer :

- Compare shifts across solvents (e.g., C₆D₆ vs. CDCl₃) to assess solvent effects .

- Cross-reference with computational models (DFT calculations for expected geometries) .

- Data Table :

| Study | Solvent | δ (ppm) | Proposed Geometry |

|---|---|---|---|

| Smith et al. (2020) | C₆D₆ | −45.2 | Trigonal bipyramidal |

| Lee et al. (2022) | CDCl₃ | −38.7 | Tetrahedral |

Q. What experimental designs address conflicting reports on this compound’s thermal decomposition pathways?

- Methodological Answer :

- Employ thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition products (e.g., isobutylene vs. germylene) .

- Vary heating rates (1–10°C/min) to identify kinetic regimes and validate mechanisms via Arrhenius plots .

- Key Variables :

- Atmosphere (N₂ vs. Ar).

- Catalyst traces (e.g., metal residues from synthesis).

Q. How do computational models (DFT/MD) predict this compound’s reactivity, and how can they be reconciled with experimental data?

- Methodological Answer :

- Optimize geometries using B3LYP/def2-TZVP for Ge, with solvent effects modeled via COSMO .

- Compare calculated bond dissociation energies (BDEs) with experimental calorimetry data. Discrepancies >5% suggest overlooked intermediates (e.g., radical species) .

- Validation Workflow :

Simulate reaction coordinates.

Compare activation barriers with kinetic studies.

Iteratively refine models using hybrid QM/MM approaches.

Methodological Best Practices

- Data Management : Adhere to FAIR principles by depositing raw spectra, crystallographic data, and computational inputs/outputs in repositories like Zenodo or ChemRxiv .

- Ethical Reporting : Disclose all synthetic attempts (including failures) to prevent publication bias .

- Collaborative Frameworks : Use version-controlled platforms (e.g., GitLab) for shared computational workflows and experimental logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。